molecular formula C11H19N3 B1465218 2-(propan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole CAS No. 1248173-89-8

2-(propan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole

Cat. No. B1465218
M. Wt: 193.29 g/mol
InChI Key: UJQJZRYIEHNFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(propan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has gained attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Chemistry and Properties of Related Compounds

  • Variability in Chemistry : Research on compounds containing pyridine and imidazole derivatives highlights their diverse chemical properties, preparation procedures, and potential applications in spectroscopy, magnetic properties, biological, and electrochemical activities. These findings suggest areas of potential interest for further investigation into analogues, including "2-(propan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole" (Boča, Jameson, & Linert, 2011).

Medicinal Chemistry Applications

  • Kinase Inhibitors : Imidazole scaffolds have been identified as selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, emphasizing the importance of structural variations for binding selectivity and potency. This indicates the potential of imidazole derivatives in the design of selective kinase inhibitors (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Biological Activities and Applications

  • Antibacterial Properties : Studies on imidazopyridine-based derivatives highlight their potential against multi-drug resistant bacterial infections. These compounds, due to their structural features, offer a foundation for developing novel antibacterial agents (Sanapalli et al., 2022).

properties

IUPAC Name

2-propan-2-yl-1-(pyrrolidin-2-ylmethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-9(2)11-13-6-7-14(11)8-10-4-3-5-12-10/h6-7,9-10,12H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQJZRYIEHNFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(propan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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